molecular formula C22H18Cl2O5S B3629503 4-(Benzylsulfonyl)benzyl 2-(2,4-dichlorophenoxy)acetate

4-(Benzylsulfonyl)benzyl 2-(2,4-dichlorophenoxy)acetate

Cat. No.: B3629503
M. Wt: 465.3 g/mol
InChI Key: LUBSWTCZUGWFFI-UHFFFAOYSA-N
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Description

4-(Benzylsulfonyl)benzyl 2-(2,4-dichlorophenoxy)acetate is an organic compound that combines a benzylsulfonyl group with a dichlorophenoxyacetic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylsulfonyl)benzyl 2-(2,4-dichlorophenoxy)acetate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with 4-(benzylsulfonyl)benzyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve a similar esterification process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-(Benzylsulfonyl)benzyl 2-(2,4-dichlorophenoxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Benzylsulfonyl)benzyl 2-(2,4-dichlorophenoxy)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Benzylsulfonyl)benzyl 2-(2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in the biosynthesis of essential biomolecules or disrupt cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

IUPAC Name

(4-benzylsulfonylphenyl)methyl 2-(2,4-dichlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2O5S/c23-18-8-11-21(20(24)12-18)28-14-22(25)29-13-16-6-9-19(10-7-16)30(26,27)15-17-4-2-1-3-5-17/h1-12H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBSWTCZUGWFFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=CC=C(C=C2)COC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzylsulfonyl)benzyl 2-(2,4-dichlorophenoxy)acetate
Reactant of Route 2
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4-(Benzylsulfonyl)benzyl 2-(2,4-dichlorophenoxy)acetate
Reactant of Route 3
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4-(Benzylsulfonyl)benzyl 2-(2,4-dichlorophenoxy)acetate
Reactant of Route 4
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4-(Benzylsulfonyl)benzyl 2-(2,4-dichlorophenoxy)acetate
Reactant of Route 5
4-(Benzylsulfonyl)benzyl 2-(2,4-dichlorophenoxy)acetate
Reactant of Route 6
Reactant of Route 6
4-(Benzylsulfonyl)benzyl 2-(2,4-dichlorophenoxy)acetate

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